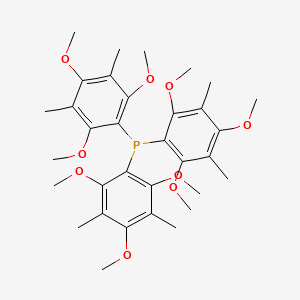

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halides and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphane compounds.

Scientific Research Applications

Chemical Synthesis

Role as a Ligand:

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in the synthesis of organometallic compounds. The presence of multiple methoxy groups enhances the solubility and reactivity of the metal complexes formed.

Table 1: Ligands and Their Metal Complexes

| Ligand | Metal Complexes | Application |

|---|---|---|

| This compound | [M(COD)Cl] (M = Pd, Pt) | Catalysis in cross-coupling reactions |

| This compound | [RuCl2(PPh3)2] | Catalytic hydrogenation |

Catalysis

Hydrogenation Reactions:

The compound has been used effectively in catalytic hydrogenation processes. It acts as a stabilizing agent for transition metals during hydrogenation reactions of alkenes and alkynes. The phosphine's steric and electronic properties facilitate selective hydrogenation.

Case Study: Hydrogenation of Alkenes

A study demonstrated that using this compound with palladium catalysts resulted in high selectivity and yield when hydrogenating various alkenes under mild conditions. This showcases its potential in green chemistry applications by minimizing harsh reaction conditions.

Material Science

Polymer Stabilization:

The compound is also investigated for its role in stabilizing polymers against thermal degradation. Its incorporation into polymer matrices can enhance the thermal stability and longevity of the materials.

Table 2: Polymer Stabilization Properties

| Polymer Type | Stabilizer Used | Performance Improvement |

|---|---|---|

| Polypropylene | This compound | Increased thermal stability |

| Polyvinyl Chloride | This compound | Enhanced resistance to UV degradation |

Environmental Applications

Flame Retardants:

Research indicates that this compound can function as an effective flame retardant additive in various materials. Its phosphorous content contributes to flame inhibition mechanisms.

Case Study: Flame Retardant Efficacy

In a comparative study with traditional flame retardants like brominated compounds, this compound showed superior performance in reducing flammability without compromising material integrity.

Mechanism of Action

The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .

Comparison with Similar Compounds

- Tris(2,4,6-trimethoxyphenyl)phosphine

- Tris(2,4,6-trimethylphenyl)phosphine

- Tris(3,5-dimethylphenyl)phosphine

Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .

Biological Activity

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (TTMPP) is a phosphine compound that has garnered attention for its catalytic properties and potential biological activities. This article explores the biological activity of TTMPP, including its mechanisms of action, effects on various biological systems, and comparisons with other compounds.

1. Chemical Structure and Properties

TTMPP is characterized by its three 2,4,6-trimethoxy-3,5-dimethylphenyl groups attached to a phosphorus atom. This structure contributes to its unique chemical properties, particularly as a Lewis base.

2. Catalytic Activity

TTMPP has been shown to be an effective catalyst in oxa-Michael reactions. In a comparative study, TTMPP outperformed other arylphosphines and exhibited similar activity to the benchmark Brønsted base under concentrated conditions. The study indicated that TTMPP could catalyze the polymerization of diacrylates and diols effectively, marking it as a significant player in organic synthesis .

3.1 Antiproliferative Effects

Research indicates that compounds with similar structural motifs to TTMPP can exhibit antiproliferative activity against various cancer cell lines. For instance, studies on phosphine derivatives have shown their ability to inhibit cell cycle progression and induce cytotoxicity in cancer cells . TTMPP's bulky substituents may enhance its biological activity by affecting interactions with cellular targets.

TTMPP's mechanism of action may involve interference with key cellular processes such as tubulin polymerization and cell cycle regulation. Studies have shown that phosphine compounds can bind to β-tubulin, disrupting microtubule dynamics and leading to cell death . The specific interaction of TTMPP with cellular components warrants further investigation to elucidate its precise biological effects.

4. Case Studies

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of various phosphine derivatives on cancer cell lines, revealing that compounds similar to TTMPP exhibited IC50 values in the nanomolar range against several types of cancer cells. These findings suggest potential therapeutic applications for TTMPP in oncology .

Case Study 2: Developmental Toxicity

Another investigation focused on the effects of related organophosphate compounds on zebrafish models. While not directly studying TTMPP, the findings highlighted the potential for phosphine derivatives to affect reproductive development and neurodevelopmental processes . Such studies emphasize the need for comprehensive toxicity assessments of TTMPP.

Table 1: Comparison of Biological Activities

6. Conclusion

This compound demonstrates significant potential as a biologically active compound with applications in catalysis and possibly in therapeutic contexts. Its ability to act as a Lewis base and influence cellular processes positions it as a noteworthy subject for further research in both synthetic chemistry and pharmacology.

Properties

CAS No. |

647841-51-8 |

|---|---|

Molecular Formula |

C33H45O9P |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |

InChI Key |

HUHSCYOFQGTBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.